4-((2-((2-((4-chlorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
Description
Properties
IUPAC Name |
4-[[2-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN4O3S/c1-2-15-30-26(35)21-11-7-20(8-12-21)17-33-27(36)23-5-3-4-6-24(23)32-28(33)37-18-25(34)31-16-19-9-13-22(29)14-10-19/h3-14H,2,15-18H2,1H3,(H,30,35)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRYAEGRTUDXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2-((2-((4-chlorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the biological activity of this specific compound, emphasizing its pharmacological potential based on recent research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Quinazoline Core : The 4-oxoquinazoline component contributes to its biological activity.
- Substituents : The presence of a chlorobenzyl group and a propylbenzamide moiety enhances its pharmacological profile.
Antimicrobial Activity
Research has shown that quinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated effectiveness against various bacterial strains:
The specific compound has not been extensively tested in isolation; however, its structural analogs show promise in antimicrobial assays.
Anticancer Activity
Quinazoline derivatives are also recognized for their anticancer properties. The compound under discussion may inhibit tumor growth through mechanisms involving the epidermal growth factor receptor (EGFR):
- Inhibition of EGFR : Studies indicate that quinazoline derivatives can inhibit EGFR autophosphorylation, a crucial step in cancer cell proliferation .
- Cell Line Studies : Compounds related to the target structure have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent antitumor activity .
Case Studies and Research Findings
- Antimicrobial Evaluation :
- Anticancer Mechanism Investigation :
- Structure-Activity Relationship (SAR) :
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that quinazolinone derivatives, including this compound, exhibit notable antimicrobial properties:
-
Antibacterial Activity :
- The compound demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 mm to 12 mm and MIC values between 70 mg/mL and 80 mg/mL.
- It showed significant activity against Candida albicans, with an inhibition zone of 11 mm, outperforming standard antibiotics like ampicillin.
-
Fungal Activity :
- The compound also exhibited antifungal properties, indicating potential as a broad-spectrum antimicrobial agent.
Cytotoxic Effects
The cytotoxicity of the compound has been evaluated using various cancer cell lines. Preliminary results suggest selective cytotoxic properties:
- Cell Line Studies : The compound was tested against multiple cancer cell lines, revealing promising results in inhibiting cell growth. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug design. Key findings include:
- The presence of the thioether group appears to enhance both antibacterial and anticancer activities.
- Substituents on the quinazolinone ring significantly influence bioactivity, suggesting that further modifications could lead to improved efficacy.
Case Study 1: Antimicrobial Efficacy
A study on quinazoline derivatives revealed that modifications at specific positions on the quinazoline ring significantly affected antimicrobial potency. Compounds with electron-withdrawing groups showed enhanced activity against resistant bacterial strains.
Case Study 2: Anticancer Potential
Research focusing on quinazolinone derivatives found that similar compounds exhibited potent growth inhibition in various cancer cell lines. The observed mechanisms included apoptosis induction and cell cycle arrest.
Chemical Reactions Analysis
Quinazolinone Core Formation
The quinazolinone scaffold is typically synthesized via cyclization reactions. For this compound, the core formation likely involves:
-
Condensation reactions between carbonyl-containing precursors (e.g., aldehydes, ketones) and amine groups to form the bicyclic structure.
-
Thermally controlled cyclization under acidic or basic conditions to stabilize the quinazolinone ring.
Amide Bond Formation
The N-propylbenzamide moiety is synthesized through amide coupling:
-
Thionyl chloride (SOCl₂) converts carboxylic acids to acid chlorides, which react with amines (e.g., propylamine) to form amides .
-
Catalysts like DMF or DCC (N,N'-dicyclohexylcarbodiimide) enhance coupling efficiency .
-
Example reaction :
Propyl Group Coupling
The N-propyl substituent is introduced via alkylation:
-
Alkylation agents (e.g., alkyl halides) react with amide nitrogen under basic conditions .
-
Stability considerations : Steric hindrance from the propyl group may require elevated temperatures or prolonged reaction times .
Key Reaction Conditions and Stability
Reactivity and Functionalization
The compound’s functional groups enable further reactions:
Preparation Methods
Nimentovsky Method
The Nimentovsky method involves cyclizing o-aminobenzoic acid with formamide under controlled thermal conditions. Key steps include:
- Reaction Setup : A 1:4 molar ratio of o-aminobenzoic acid to formamide is heated at 130–135°C in a Vood alloy bath for 2 hours.
- Workup : The mixture is cooled, quenched with ice, and crystallized to yield quinazolin-4-one with 96% efficiency.
- Advantages : High yield, minimal byproducts, and scalability.
Mechanistic Insight : Dehydration and cyclization occur via formamide acting as both a solvent and a carbonyl source, facilitating intramolecular amide bond formation.
Radical-Mediated Cyclization Using Dimethyl Sulfoxide (DMSO) and $$ \text{H}2\text{O}2 $$
An alternative approach employs 2-amino-N-methylbenzamide, DMSO, and $$ \text{H}2\text{O}2 $$ under oxidative conditions:
- Reaction Conditions : Heating at 150°C for 20 hours in the presence of $$ \text{H}2\text{O}2 $$ (30%).
- Mechanism : DMSO serves as a one-carbon donor, while $$ \text{H}2\text{O}2 $$ oxidizes intermediates, leading to radical-mediated cyclization.
- Yield : 23–82%, depending on substituents.
Functionalization of the Quinazolin-4-one Core
Installation of the 4-Chlorobenzylamino Group
The 4-chlorobenzylamino moiety is appended via reductive amination or direct coupling:
- Reductive Amination :
- Direct Amidation :
- Coupling Agents : Carbodiimides (e.g., EDC/HOBt) facilitate amide bond formation between the amine and carboxylic acid derivatives.
Attachment of the N-Propylbenzamide Side Chain
The N-propylbenzamide group is introduced via alkylation or Mitsunobu reaction:
Alkylation Strategy
Mitsunobu Reaction
- Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine ($$ \text{PPh}_3 $$).
- Conditions : THF, 0°C to reflux.
- Advantages : Stereochemical control and higher functional group tolerance.
Optimization and Challenges
Yield Maximization
- Temperature Control : Maintaining 130–135°C during cyclization prevents decomposition.
- Catalyst Screening : Palladium catalysts improve coupling efficiency in amidation steps.
Table 1. Summary of Key Reaction Conditions
Table 2. Comparative Analysis of Methods
| Parameter | Nimentovsky Method | Radical-Mediated |
|---|---|---|
| Reaction Time | 2 hours | 20 hours |
| Scalability | High | Moderate |
| Byproducts | Minimal | Sulfones |
| Cost | Low | Moderate |
Q & A
Q. What are the standard synthetic routes for synthesizing this quinazolinone-based compound?
The compound can be synthesized via a multi-step nucleophilic substitution and condensation strategy. A general procedure involves:
- Step 1 : Reacting 4-oxoquinazoline derivatives with thio-containing intermediates (e.g., 2-chloro-N-substituted acetamides) in dry acetone with anhydrous K₂CO₃ as a base .
- Step 2 : Introducing the 4-chlorobenzylamine moiety via amide coupling under mild conditions (e.g., DCC/DMAP in DCM) .
- Step 3 : Final purification via column chromatography using gradients of hexane/EtOAc .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water mobile phases .
Q. What in vitro assays are typically used to evaluate its pharmacological activity?
Initial screening includes:
- Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based protocols .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor binding studies : Radioligand displacement assays for GPCR targets .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Key strategies include:
Q. How can conflicting bioactivity data across studies be resolved?
Contradictions often arise due to assay conditions. Mitigation approaches:
- Standardized protocols : Use ATP concentration-matched kinase assays to avoid false negatives .
- Structural analogs comparison : Benchmark activity against compounds like 4-(trifluoromethyl)benzamide derivatives to identify pharmacophore sensitivity .
- Meta-analysis : Cross-reference results with PubChem BioAssay data for consensus .
Q. What advanced techniques determine binding modes and affinity?
- Surface Plasmon Resonance (SPR) : Real-time kinetics for ligand-target interactions (KD values) .
- X-ray crystallography : Co-crystallization with target proteins (e.g., PDB-deposited kinase structures) .
- Molecular dynamics simulations : Free-energy perturbation (FEP) to predict binding stability .
Data Analysis & Methodological Challenges
Q. How are solubility limitations addressed in pharmacokinetic studies?
- Co-solvent systems : Use cyclodextrin complexes or PEG-400/water mixtures to enhance aqueous solubility .
- Prodrug design : Introduce phosphate esters at the 4-oxoquinazolinone moiety for improved bioavailability .
Q. What computational tools predict metabolic stability?
- ADMET predictors : SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism and clearance rates .
- Docking software (AutoDock Vina) : Screen for potential reactive metabolites (e.g., glutathione adducts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
